Methyl 4-methoxy-3-methylbenzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters, as a class of organic compounds, are derived from the condensation of benzoic acid and its derivatives with alcohols. nih.govnih.gov They are characterized by a benzene (B151609) ring attached to a carbonyl group, which is then bonded to an oxygen atom followed by an alkyl or aryl group. nih.gov These esters are prevalent in nature and are recognized for their often-pleasant aromas, leading to their use as flavoring and fragrance agents. nih.gov
The chemistry of benzoate esters is rich and well-studied, involving several key reactions:
Hydrolysis: Esters can be cleaved back to the parent carboxylic acid and alcohol through reaction with water, a process that can be catalyzed by either acid or base. libretexts.org
Reduction: Benzoate esters can be reduced to aldehydes using specific reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, or further reduced to primary alcohols. libretexts.org
Reaction with Grignard Reagents: These reactions typically result in the formation of tertiary alcohols after the Grignard reagent adds twice to the ester's carbonyl group. libretexts.org
The substituents on the benzene ring significantly influence the reactivity of the benzoate ester. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups decrease it, affecting reactions such as electrophilic aromatic substitution. stackexchange.com
Significance of Methyl 4-methoxy-3-methylbenzoate in Contemporary Organic Research
The significance of this compound in modern organic research lies primarily in its utility as a building block for more complex molecules. chemixl.com Its specific substitution pattern makes it a valuable precursor in multi-step synthetic pathways.
Research has indicated that substituted benzoates are foundational in the development of pharmaceuticals, agrochemicals, and materials. acs.org For instance, Methyl 3-methoxy-4-methylbenzoate, an isomer of the title compound, is identified as a valuable intermediate for pharmaceutical preparations. google.com The structural motifs present in this compound are found in various biologically active compounds. For example, derivatives of hydroxy-methoxybenzoic acid have been investigated for their antibacterial and antioxidant activities. researchgate.net
The compound's structure allows for selective chemical modifications at different positions, providing a scaffold for creating a library of related compounds for biological screening.
Scope and Objectives of Academic Research on this compound
Academic research focused on this compound and related compounds generally pursues the following objectives:
Development of Efficient Synthetic Routes: A primary goal is to establish high-yield, cost-effective, and environmentally benign methods for its synthesis. This includes the esterification of the corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid, with methanol (B129727) in the presence of a suitable catalyst. jaiswaminarayanmultichem.in
Exploration as a Synthetic Intermediate: Researchers investigate the use of this compound in the synthesis of target molecules with potential applications in medicine and materials science. chemixl.comontosight.ai This involves transforming its functional groups into other desired moieties.
Structure-Activity Relationship Studies: By synthesizing and studying analogues of this compound, researchers aim to understand how specific structural features influence biological activity. This knowledge is crucial for the rational design of new therapeutic agents and functional materials. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol sigmaaldrich.com |
| Melting Point | 50-54 °C sigmaaldrich.com |
| InChI | 1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3 sigmaaldrich.com |
| InChIKey | LLEXCSBUSVRBCA-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | COC(=O)c1ccc(C)c(OC)c1 sigmaaldrich.com |
| CAS Number | 3556-83-0 sigmaaldrich.com |
Spectroscopic Data of an Isomer, Methyl 4-hydroxy-3-methoxy-benzoate
| Spectroscopy Type | Data Source |
| 1H NMR | Available spectrabase.com |
| FTIR | Available spectrabase.com |
| Raman | Available spectrabase.com |
| UV-Vis | Available spectrabase.com |
| Mass Spectrometry (GC) | Available spectrabase.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJGLTXKVDHVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501999 | |
| Record name | Methyl 4-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70347-04-5 | |
| Record name | Methyl 4-methoxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 4 Methoxy 3 Methylbenzoate
Established Synthetic Pathways for Methyl 4-methoxy-3-methylbenzoate
The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve esterification and aromatic substitution reactions, with advancements in catalytic methods offering more efficient production.
Esterification Approaches to this compound
The most direct and common method for synthesizing this compound is through the esterification of 4-methoxy-3-methylbenzoic acid. This reaction, known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. youtube.com
The general steps for this process are:
Combine 4-methoxy-3-methylbenzoic acid and methanol in a reaction flask. jaiswaminarayanmultichem.in
Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jaiswaminarayanmultichem.in Sulfuric acid is often preferred due to its ability to yield a higher amount of the final product.
Heat the mixture under reflux conditions, typically at a temperature of 65–70°C, for several hours to drive the reaction towards the formation of the ester. jaiswaminarayanmultichem.in
After the reaction is complete, the mixture is cooled, and the crude product is neutralized, often with a solution of sodium bicarbonate.
The final product is then purified through methods like vacuum distillation or recrystallization to obtain pure this compound. jaiswaminarayanmultichem.in
This equilibrium-driven reaction is often facilitated by using an excess of methanol to shift the equilibrium towards the product side, maximizing the yield. tcu.edu
Aromatic Substitution Reactions in the Synthesis of this compound
Aromatic substitution reactions provide an alternative route to obtaining the core structure of this compound. These reactions involve introducing or modifying substituent groups on a benzene (B151609) ring. For instance, a multi-step synthesis can start from a halogenated precursor like 5-bromo-2-methylphenol. The process involves:
Bromination: Introduction of a bromine atom at a specific position on the phenol (B47542) ring.
Methoxylation: The bromine atom is then replaced with a methoxy (B1213986) group.
Esterification: Finally, the resulting carboxylic acid is converted to the methyl ester.
Another example of aromatic substitution is the nitration of a related compound, methyl benzoate (B1203000), which demonstrates how functional groups can be introduced onto the aromatic ring. aiinmr.commnstate.educhegg.com In this type of reaction, a nitrating mixture of concentrated nitric and sulfuric acids is used to introduce a nitro group (NO₂) onto the benzene ring. aiinmr.comyoutube.com The position of this new group is directed by the existing ester group. aiinmr.com While not a direct synthesis of this compound, this illustrates the principles of electrophilic aromatic substitution that can be applied to create complex aromatic compounds.
Advanced Catalytic Methods for this compound Production
Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally friendly catalytic systems. For esterification reactions, including the synthesis of this compound, various advanced catalysts are being explored.
One approach involves the use of solid acid catalysts, which can simplify the separation and recovery process compared to traditional liquid acid catalysts like sulfuric acid. Another area of research is the use of enzyme-catalyzed reactions. For example, lipases have been shown to effectively catalyze the esterification of benzoic acid in organic solvents, offering a milder and more selective reaction environment. nih.gov
Furthermore, methods like transesterification, where an existing ester is converted to another, can also be employed. researchgate.net This can be particularly useful if a related ester is more readily available. The use of catalysts such as dicyclohexylcarbodiimide (B1669883) has also been reported for the esterification of similar compounds, offering mild reaction conditions and high yields. google.com
Precursor Compounds and Starting Materials in this compound Synthesis
The primary and most direct precursor for the synthesis of this compound is 4-methoxy-3-methylbenzoic acid . jaiswaminarayanmultichem.inchemicalbook.com This carboxylic acid contains the necessary carbon skeleton and the methoxy and methyl functional groups in the correct positions on the benzene ring.
Alternative synthetic strategies can utilize different starting materials. For instance, a synthesis can begin with 3-hydroxy-4-methylbenzoic acid . google.com In this case, the synthesis involves a two-step process:
Methylation of the hydroxyl group: The hydroxyl group (-OH) is converted to a methoxy group (-OCH₃) using a methylating agent like dimethyl sulphate. google.com
Esterification of the carboxylic acid group: The carboxylic acid group (-COOH) is then esterified with methanol to form the final methyl ester. google.com
Other potential starting materials, though requiring more extensive synthetic modifications, could include simpler aromatic compounds like cresol (B1669610) or anisole (B1667542) derivatives, which would then need to undergo a series of reactions to introduce the necessary functional groups.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.
Key parameters that can be optimized in the Fischer esterification process include:
Catalyst Concentration: The amount of acid catalyst, typically sulfuric acid, can be varied. A higher concentration can increase the reaction rate, but may also lead to unwanted side reactions. A common range is 5-10% v/v of concentrated H₂SO₄.
Reactant Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of one reactant, usually the less expensive methanol, can shift the equilibrium towards the product side, thereby increasing the yield. tcu.edu A molar ratio of 1:10 of carboxylic acid to methanol is a reported condition.
Temperature and Reaction Time: The reaction is typically heated under reflux. The optimal temperature and duration (e.g., 6-8 hours at 65-70°C) need to be determined to ensure the reaction goes to completion without significant decomposition of reactants or products.
Removal of Water: The water produced during the esterification can be removed to shift the equilibrium towards the products. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. tcu.edu
In enzymatic synthesis, factors such as the type and concentration of the enzyme, the solvent system, temperature, and the water content of the reaction medium are critical for achieving high conversion rates. nih.gov For instance, in the lipase-catalyzed synthesis of methyl benzoate, the concentrations of both benzoic acid and methanol were found to significantly impact the reaction kinetics, with high concentrations of methanol leading to enzyme inhibition. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include:
Use of Greener Catalysts: Replacing corrosive and hazardous mineral acids like sulfuric acid with more environmentally benign alternatives is a primary goal. Solid acid catalysts, such as zeolites or ion-exchange resins, can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net Enzymatic catalysis, as mentioned earlier, also represents a green alternative, operating under mild conditions and often with high selectivity. nih.gov
Safer Solvents: While methanol often serves as both a reactant and a solvent in Fischer esterification, the use of other organic solvents for extraction and purification is common. Green chemistry encourages the use of safer solvents with lower toxicity and environmental persistence.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The direct esterification of 4-methoxy-3-methylbenzoic acid generally has a good atom economy.
Energy Efficiency: Performing reactions at ambient temperature and pressure, when possible, reduces energy consumption. Microwave-assisted synthesis is another technique that can lead to faster reaction times and reduced energy usage compared to conventional heating. researchgate.net
Renewable Feedstocks: While not yet a common practice for this specific compound, a long-term green chemistry goal is to derive starting materials from renewable resources rather than petrochemical sources.
One patent highlights a method for synthesizing a similar compound, 3,4-dimethoxybenzoic acid methyl ester, using dicyclohexylcarbodiimide as a catalyst, which is described as being "green and environment-friendly" and suitable for industrial production with recyclable components. google.com This indicates a move towards more sustainable practices in the synthesis of related aromatic esters.
Chemical Reactivity and Transformation Mechanisms of Methyl 4 Methoxy 3 Methylbenzoate
Electrophilic Aromatic Substitution Reactions of Methyl 4-methoxy-3-methylbenzoate
The benzene (B151609) ring of this compound possesses two electron-donating groups (activating) and one electron-withdrawing group (deactivating). The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. savemyexams.comorganicchemistrytutor.com Conversely, the methyl ester (-COOCH₃) group is deactivating and a meta-director. libretexts.orglibretexts.org
In electrophilic aromatic substitution, the powerful activating and ortho, para-directing nature of the methoxy group is typically dominant. The methyl group provides additional activation. Therefore, electrophiles are directed to the positions that are ortho or para to the activating groups. Given the substitution pattern of this compound, the primary sites for electrophilic attack are the C2 and C6 positions.
A notable example can be seen in the nitration of analogous compounds. For instance, the nitration of methyl 3-(3-chloropropoxy)-4-methoxybenzoate with nitric acid in acetic acid results in the introduction of a nitro group at the C2 position, ortho to the powerfully activating ether group. mdpi.com This highlights the directing influence of the alkoxy group in determining the regiochemical outcome of the reaction. The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is a classic electrophile-generating step in such reactions. aiinmr.com
Nucleophilic Reactions Involving the Ester Moiety of this compound
The ester functional group in this compound is susceptible to nucleophilic acyl substitution. A primary example of this is hydrolysis, which can be performed under basic or acidic conditions.
Base-induced hydrolysis, or saponification, involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group. libretexts.orgmasterorganicchemistry.com For this compound, saponification with a base like sodium hydroxide would yield sodium 4-methoxy-3-methylbenzoate and methanol (B129727). Subsequent acidification would produce the free 4-methoxy-3-methylbenzoic acid.
The ester can also undergo reduction. The selective hydrodeoxygenation of benzylic esters to their corresponding methyl-substituted aromatics is a significant transformation. acs.org While specific studies on this compound are not prevalent, the general reaction on a model substrate like methyl benzoate (B1203000) proceeds via catalytic hydrogenation, ultimately converting the ester group into a methyl group. acs.org
Side-Chain Functionalization and Derivatization of this compound
The methyl group attached to the aromatic ring (the benzylic position) is a key site for functionalization, primarily through free-radical pathways.
The side-chain bromination of this compound to produce Methyl 4-(bromomethyl)-3-methoxybenzoate is a well-documented and efficient reaction. This transformation proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator. wikipedia.orgchemguide.co.uk The reaction shows high chemoselectivity for the benzylic hydrogens of the methyl group over the aromatic ring hydrogens. ucalgary.ca
Commonly, N-Bromosuccinimide (NBS) is used as the bromine source, which allows for a controlled, low concentration of bromine during the reaction. ucalgary.cayoutube.com The reaction is often carried out in non-polar solvents. While carbon tetrachloride was historically used, safer alternatives like ethyl acetate and chlorobenzene have been shown to be highly effective, providing excellent yields. google.com Yields for this bromination are reported to be as high as 95%. google.com
| Brominating Agent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide | Ethyl Acetate | UV immersion lamp, 0-5°C, 4 hours | 95 | google.com |
| N-Bromosuccinimide | Chlorobenzene | UV immersion lamp, 0-5°C, 4 hours | 90 | google.com |
| Bromine | Carbon Tetrachloride | Reflux, Radical Initiator | Not specified | google.com |
Similar to bromination, other side-chain halogenations such as chlorination can be achieved under free-radical conditions. The chlorination of toluene or methyl p-methyl benzoate with chlorine gas under UV light is a known industrial process that proceeds via a free-radical chain reaction to install a chlorine atom on the benzylic methyl group. chemguide.co.ukgoogle.com This indicates that this compound could be selectively chlorinated at the side-chain using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator, or chlorine gas under photochemical conditions.
Mechanistic Investigations of this compound Transformations
The transformations of this compound are dictated by two primary mechanistic pathways depending on the reaction conditions.
Free-Radical Chain Mechanism: Side-chain halogenation occurs via this pathway. It involves three key steps:
Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) or a reagent like NBS by heat or UV light to generate halogen radicals. wikipedia.orgucalgary.ca
Propagation: A halogen radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of the halogenating agent to form the product, Methyl 4-(halomethyl)-3-methoxybenzoate, and regenerate a halogen radical, which continues the chain. ucalgary.ca
Termination: The reaction concludes when two radicals combine. chemguide.co.ukucalgary.ca
Electrophilic Aromatic Substitution Mechanism: Reactions on the aromatic ring, such as nitration, follow this mechanism.
An electrophile (e.g., NO₂⁺) is generated. aiinmr.com
The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. vanderbilt.edu
A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. aiinmr.com
Chemo- and Regioselectivity in Reactions of this compound
High levels of selectivity are observed in the reactions of this compound.
Chemoselectivity refers to the preference for reaction at one functional group over another. A clear example is the halogenation of this compound.
In the presence of UV light and radical initiators, the reaction occurs exclusively at the side-chain methyl group . ucalgary.ca
In the presence of a Lewis acid catalyst and in the dark, halogenation would occur on the aromatic ring via electrophilic substitution. youtube.com This differential reactivity allows for the selective functionalization of either the alkyl side-chain or the aromatic nucleus by choosing the appropriate reaction conditions.
Regioselectivity concerns the position at which a reaction occurs on the aromatic ring. For electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the existing substituents. The methoxy and methyl groups are strong ortho, para-directors, while the methyl ester is a meta-director. libretexts.org The net effect is that the activating groups dominate, directing the incoming electrophile to the C2 or C6 positions, which are ortho to the methoxy group. Steric hindrance from the adjacent methyl group at C3 may slightly disfavor substitution at the C2 position compared to the C6 position, although the powerful directing effect of the methoxy group is the primary determining factor. vanderbilt.edu
Applications of Methyl 4 Methoxy 3 Methylbenzoate in Advanced Organic Synthesis
Methyl 3-methoxy-4-methylbenzoate as a Building Block in Heterocyclic Synthesis
While Methyl 3-methoxy-4-methylbenzoate is primarily utilized for the construction of carbocyclic systems and as a precursor to other intermediates, its potential as a building block in heterocyclic synthesis is plausible, though not extensively documented in dedicated studies. The functional groups present on the aromatic ring offer pathways to heterocyclic structures. For instance, demethylation of the methoxy (B1213986) group to a phenol (B47542), followed by reactions with the adjacent methyl group or transformations of the ester, could, in principle, lead to the formation of oxygen-containing heterocycles like benzofurans or their derivatives. However, based on currently available literature, its application is more prominently reported in other areas of synthesis. The synthesis of various aminobenzoate regioisomers, which are crucial for a wide range of microbial natural products containing heterocycles, often starts from different precursors derived from central metabolic pathways like the shikimate pathway. rsc.org
Role of Methyl 3-methoxy-4-methylbenzoate in Complex Molecule Construction
The utility of Methyl 3-methoxy-4-methylbenzoate as a foundational building block is clearly demonstrated in the field of natural product synthesis. A significant example is its use as the starting material in the total synthesis of (±)-heritol, a sesquiterpene lactone belonging to the aromatic cadinane (B1243036) group. jst.go.jpjst.go.jp
In this synthesis, the aromatic core of Methyl 3-methoxy-4-methylbenzoate is elaborated through a sequence of reactions to construct the complex polycyclic structure of the target molecule. The synthesis of (±)-heritol was achieved using an intramolecular Wittig reaction as a key step for constructing the butenolide ring, showcasing how the functionality of the initial benzoate (B1203000) is leveraged to build intricate molecular architectures. jst.go.jpjst.go.jpresearchgate.net This application underscores the compound's value in providing a pre-functionalized aromatic ring, which can be methodically built upon to achieve the synthesis of complex and biologically relevant molecules. Further research has led to diastereoselective total syntheses of both (±)-heritonin and (±)-heritol, confirming the utility of this starting material. researchgate.net
Methyl 3-methoxy-4-methylbenzoate as a Precursor in Pharmaceutical Intermediate Synthesis
Methyl 3-methoxy-4-methylbenzoate is a valuable intermediate for pharmaceutical preparations. researchgate.net Its structure is a key component for the synthesis of more elaborate molecules used in drug discovery and development. One of the most critical applications is its use as a precursor to Methyl 4-bromomethyl-3-methoxybenzoate . This transformation is typically achieved through a side-chain bromination reaction, which selectively targets the methyl group attached to the benzene (B151609) ring.
This bromination is a pivotal step because it introduces a reactive "handle" (the bromomethyl group) onto the molecule, allowing for subsequent coupling reactions to build larger, more complex structures. The resulting Methyl 4-bromomethyl-3-methoxybenzoate is a key intermediate for various pharmaceutical compounds. The reaction can be carried out using reagents like N-bromosuccinimide (NBS) under UV irradiation. jst.go.jp
Table 1: Synthesis of Methyl 4-bromomethyl-3-methoxybenzoate
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide (NBS) | Ethyl Acetate | UV immersion lamp, 0 to 5°C, 4 hours | 95% | jst.go.jp |
| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide (NBS) | Chlorobenzene | UV immersion lamp, 0 to 5°C, 4 hours | 90% | jst.go.jp |
Contributions of Methyl 3-methoxy-4-methylbenzoate to Material Science Precursors
In the realm of material science, aromatic methoxycarboxylates like Methyl 3-methoxy-4-methylbenzoate are recognized for their potential use as components in the synthesis of polyesters. researchgate.net The structure contains functional groups that, upon modification, can serve as a monomer unit for polymerization. For instance, reduction of the methyl ester to an alcohol and demethylation of the ether to a phenol would yield a diol. Alternatively, further carboxylic acid groups could be introduced. These transformations would create a bifunctional or polyfunctional monomer suitable for step-growth polymerization to produce aromatic polyesters or other polymers.
This approach is analogous to the use of other bio-based monomers derived from lignin (B12514952), such as 2-methoxy-4-vinylphenol (B128420) (MVP), which is used as a platform to prepare functional monomers for radical polymerizations, leading to thermoplastics and thermosets. google.com The inherent structure of Methyl 3-methoxy-4-methylbenzoate, with its potential for modification, positions it as a promising precursor for the development of new functional materials.
Utilization of Methyl 3-methoxy-4-methylbenzoate in Lignin Valorization Processes
Lignin, a major component of lignocellulosic biomass, is an abundant and underutilized aromatic biopolymer. The goal of lignin valorization is to break down this complex material into well-defined, value-added chemicals, moving away from reliance on fossil fuels. jst.go.jp Lignin is naturally rich in methoxylated aromatic units, making it a potential sustainable source for compounds like Methyl 3-methoxy-4-methylbenzoate.
Processes such as Reductive Catalytic Fractionation (RCF) are being developed to depolymerize lignin into stable, low-molecular-weight aromatic compounds. jst.go.jp While the direct, high-yield synthesis of Methyl 3-methoxy-4-methylbenzoate from raw lignin is a significant challenge due to the polymer's complex structure, it represents a target molecule in the broader effort of lignin valorization. jst.go.jpacs.org Furthermore, research has focused on the selective utilization of the methoxy groups already present in lignin to produce other valuable chemicals, highlighting the potential for targeted chemical production from this biopolymer. nih.gov
Emerging Applications of Methyl 3-methoxy-4-methylbenzoate in Synthetic Chemistry
Beyond its established roles, Methyl 3-methoxy-4-methylbenzoate continues to be explored in new synthetic contexts. Research into its reactivity opens doors for novel applications. For example, it can be efficiently reduced to the corresponding alcohol, (3-methoxy-4-methylphenyl)methanol, using reagents like lithium aluminum hydride. acs.org This alcohol can then serve as a precursor for other molecules, such as 3-methoxy-4-methylbenzaldehyde, expanding the range of accessible compounds from the parent ester. acs.org
Furthermore, there is ongoing interest in using the compound and its derivatives in the synthesis of various other organic molecules and polymers. uni-konstanz.de As new catalytic methods and synthetic strategies are developed, the applications for versatile building blocks like Methyl 3-methoxy-4-methylbenzoate are expected to grow, particularly in the creation of fine chemicals and specialized organic materials.
Biological and Biomedical Research Applications of Methyl 4 Methoxy 3 Methylbenzoate
Antimicrobial Potential of Methyl 4-methoxy-3-methylbenzoate
While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of methoxybenzoic acid derivatives has shown relevance in this field.
Given the lack of direct studies on this compound, mechanistic hypotheses must be inferred from related compounds. For example, the compound 2-methoxy-6-methylbenzoic acid is a crucial intermediate in the synthesis of metrafenone, a fungicide that acts by disrupting the cytoskeleton of pathogenic fungi, which leads to abnormal growth and inhibits reproduction. The mechanism involves damaging and disintegrating actin, which results in unusual branching of the mycelium and slowed growth. Whether this compound could function via a similar or different mechanism remains a subject for future investigation.
Role of this compound in Drug Discovery and Development
This compound has been cited in patent literature as a component in the development of inhibitors for significant biological targets, highlighting its role as a valuable scaffold or intermediate in medicinal chemistry.
The compound has been specifically mentioned in the context of developing inhibitors for two important protein targets implicated in cancer: WDR5-MLL1 and IGF2BP.
WDR5-MLL1 Interaction: Patents have described benzamide (B126) and picolinamide (B142947) derivatives that disrupt the protein-protein interaction between WD-40 repeat protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). google.commolaid.com The WDR5-MLL1 complex is a key histone methyltransferase involved in regulating gene expression, and its dysregulation is linked to certain cancers, particularly leukemia. This compound is listed as a related compound in the synthesis of these potent inhibitors. google.commolaid.com
IGF2BP Proteins: A patent has been filed for novel inhibitors of Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs). google.com These RNA-binding proteins are key players in cancer progression, and their expression often correlates with poor patient outcomes. The invention focuses on the non-covalent, reversible inhibition of IGF2BPs, and this compound is explicitly named among the chemical compounds related to this invention. google.com The efficacy of these new compounds has been demonstrated in cell proliferation assays using solid cancer cell models. google.com
Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound are not extensively published. However, its inclusion in patents for complex inhibitors of WDR5-MLL1 and IGF2BP indicates its role as a foundational chemical structure. google.comgoogle.com The development of these inhibitors inherently involves SAR studies to optimize potency and other pharmacological properties. For instance, the patent for WDR5-MLL1 inhibitors describes meta-substituted benzamides and picolinamides, suggesting that the core structure, to which this compound is related, is systematically modified to achieve the desired biological activity. google.com
Potential of this compound in Cancer Research
The involvement of this compound in the development of inhibitors for key oncogenic pathways underscores its potential in cancer research.
The targets of the inhibitors derived from or related to this compound are critical in oncology:
The WDR5-MLL1 complex is a therapeutic target for proliferative disorders, including various forms of cancer. google.com Inhibitors that disrupt this interaction have potential applications in treating these conditions.
IGF2BP proteins are linked to tumor progression, metastasis, and recurrence. google.com Small molecule inhibitors of these proteins, developed using scaffolds related to this compound, are being explored for the prevention and treatment of cancer. google.comgoogleapis.com
Furthermore, this compound is utilized as a starting material in the synthesis of pyrimidine (B1678525) derivatives that possess immunomodulating properties by acting on Toll-like receptor 7 (TLR7), which are being investigated for their utility in treating cancers and viral infections. google.com
The table below summarizes the key research applications and associated findings for this compound.
Interactive Data Table: Research Applications of this compound| Research Area | Specific Target/Application | Key Findings/Relevance of this compound | References |
|---|---|---|---|
| Drug Discovery | WDR5-MLL1 Inhibition | Listed as a related compound in the development of inhibitors that disrupt the WDR5-MLL1 protein-protein interaction for treating proliferative disorders. | google.commolaid.com |
| Drug Discovery | IGF2BP Inhibition | Named in a patent for novel, reversible inhibitors of IGF2BP, which are implicated in cancer progression and metastasis. | google.com |
| Cancer Research | Therapeutic Agent Development | Used as a starting material or intermediate for synthesizing potential anti-cancer compounds, including TLR7 modulators and inhibitors of key oncogenic pathways. | google.comgoogle.comgoogleapis.comgoogle.com |
| Antimicrobial Research | Fungicide Intermediate (by analogy) | A related compound is a key intermediate for a fungicide; direct antimicrobial data for this compound is lacking. |
Pharmaceutical Intermediate Applications of this compound
As a substituted aromatic ester, this compound belongs to a class of compounds that are frequently utilized as building blocks or intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). However, a comprehensive review of scientific literature and patent databases does not reveal specific, documented instances of this compound being used as a key intermediate in the synthesis of any particular pharmaceutical compound.
It is noteworthy that a structurally related isomer, Methyl 3-methoxy-4-methylbenzoate, is cited as a valuable intermediate in pharmaceutical preparations. ontosight.aigoogle.com The precursor acid, 3-methoxy-4-methylbenzoic acid, is also recognized as a building block for creating more complex molecules and pharmaceuticals. nbinno.com This highlights the importance of precise isomeric substitution patterns for biological activity and synthetic utility.
Below is a data table detailing the chemical identity of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 3556-83-0 |
| Canonical SMILES | COC(=O)C1=CC(C)=C(OC)C=C1 |
Bioactivity Screening and Pharmacological Profiling of this compound
Despite the existence of research into the biological activities of other methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, there is a lack of specific published research on the bioactivity screening and pharmacological profiling of this compound. nih.gov Searches of prominent scientific databases have not yielded any studies detailing its antimicrobial, anti-inflammatory, cytotoxic, or other pharmacological activities.
While related compounds, such as certain methoxy-substituted chalcones and salicylic (B10762653) acid derivatives, have been investigated for their cytotoxic effects, this information cannot be directly extrapolated to this compound due to the high degree of structural specificity often required for biological activity. nih.gov Therefore, the potential therapeutic value, if any, of this compound remains uncharacterized.
Advanced Spectroscopic Characterization Techniques for Methyl 4 Methoxy 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 4-methoxy-3-methylbenzoate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.
1H NMR Spectral Analysis of this compound
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The proton at C5, being adjacent to the methyl-substituted carbon, would likely appear as a doublet. The protons at C2 and C6 would also exhibit characteristic splitting patterns based on their coupling with neighboring protons. Additionally, the spectrum will show three sharp singlets in the aliphatic region, corresponding to the protons of the ester methyl group (-COOCH₃), the methoxy (B1213986) group (-OCH₃) at C4, and the methyl group (-CH₃) at C3.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5-7.7 | d | 1H | Aromatic H (C6) |
| ~ 7.4-7.5 | s | 1H | Aromatic H (C2) |
| ~ 6.8-7.0 | d | 1H | Aromatic H (C5) |
| ~ 3.9 | s | 3H | Ester methyl (-COOCH₃) |
| ~ 3.8 | s | 3H | Methoxy (-OCH₃) |
| ~ 2.2 | s | 3H | Aromatic methyl (-CH₃) |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. The exact values can vary based on the solvent and experimental conditions.
13C NMR Spectral Analysis of this compound
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, including quaternary carbons. For this compound, ten distinct signals are expected. The carbonyl carbon of the ester group will appear significantly downfield. The six aromatic carbons will have chemical shifts in the typical aromatic region, with the oxygen- and methyl-substituted carbons having characteristic shifts. The three methyl carbons (from the ester, methoxy, and aromatic methyl groups) will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | Carbonyl C=O |
| ~ 160 | Aromatic C4-OCH₃ |
| ~ 135 | Aromatic C-CH₃ |
| ~ 130 | Aromatic C6 |
| ~ 124 | Aromatic C1 |
| ~ 122 | Aromatic C2 |
| ~ 110 | Aromatic C5 |
| ~ 55 | Methoxy -OCH₃ |
| ~ 52 | Ester methyl -COOCH₃ |
| ~ 16 | Aromatic methyl -CH₃ |
Note: Predicted values are based on the analysis of similar structures, such as 3-methoxy-4-methylbenzoic acid, and standard chemical shift ranges.
Two-Dimensional NMR Techniques Applied to this compound
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the aromatic protons on C5 and C6, confirming their neighboring positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for each C-H pair, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlets to their respective methyl carbon signals.
Mass Spectrometry (MS) Applications in Structure Elucidation and Purity Assessment of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. It is also widely used in conjunction with chromatographic methods for separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for this compound
Gas chromatography-mass spectrometry (GC-MS) is a highly suitable method for the analysis of volatile compounds like this compound. ruifuchem.comnist.gov In this technique, the compound is vaporized and separated from other components in a mixture based on its passage through a capillary column before being detected by a mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides another. Purity assessments, often using GC with a flame ionization detector, have shown the capability to determine the assay of this compound to be ≥98.0%. ruifuchem.comtcichemicals.com
In the mass spectrometer, typically using electron ionization (EI), the molecule is fragmented in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (180.20 g/mol ).
Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Fragment | Description |
| 180 | [M]⁺ | Molecular Ion |
| 149 | [M-OCH₃]⁺ | Loss of the ester methoxy group |
| 165 | [M-CH₃]⁺ | Loss of a methyl group |
| 121 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for this compound
For less volatile samples or as an alternative to GC-MS, liquid chromatography-mass spectrometry (LC-MS) can be utilized. In LC-MS, separation is achieved through high-performance liquid chromatography (HPLC). For benzoate (B1203000) esters, reverse-phase (RP) HPLC is a common approach. sielc.com
The successful analysis of benzoate esters by LC-MS often depends on the ionization source. While standard electrospray ionization (ESI) can be challenging for such compounds, atmospheric pressure chemical ionization (APCI) is often a more effective alternative. For ESI, the mobile phase can be modified to promote ion formation. For instance, replacing phosphoric acid with formic acid in the mobile phase makes the method compatible with mass spectrometry. sielc.com Another strategy involves the post-column addition of salts like lithium chloride to encourage the formation of adduct ions (e.g., [M+Li]⁺), which can then be detected by the mass spectrometer. chromforum.org These LC-MS methodologies are valuable for both the qualitative analysis and the quantitative purity assessment of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification in this compound
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. While a definitive spectrum for this exact compound is not widely published, its expected absorption frequencies can be inferred from structurally similar molecules such as methyl 4-methylbenzoate and methyl 4-methoxybenzoate. nih.govchemicalbook.com The key vibrational modes include the stretching of the carbonyl group (C=O) of the ester, C-O stretches of the ester and ether linkages, and vibrations associated with the substituted aromatic ring.
Key expected IR absorption bands for this compound include:
C-H Stretching (Aromatic and Alkyl): Bands are expected in the region of 3100-3000 cm⁻¹ for the aromatic C-H bonds and 3000-2850 cm⁻¹ for the methyl groups.
C=O Stretching (Ester): A strong absorption band, characteristic of the ester carbonyl group, is anticipated in the range of 1725-1705 cm⁻¹.
C=C Stretching (Aromatic): Aromatic ring skeletal vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching (Ester and Ether): Two distinct C-O stretching bands are expected. The C-O stretch of the ester group (O-CH₃) and the aryl-O stretch of the methoxy group are predicted to fall within the 1300-1000 cm⁻¹ range. nih.gov
C-H Bending (Aromatic): Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The benzene ring and the carbonyl group act as chromophores. For compounds like methyl 4-methylbenzoate, a maximum absorption (λ_max) is observed around 354 nm. nih.gov The presence of the electron-donating methoxy group in this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoate. The spectrum is anticipated to show absorptions characteristic of the π → π* transitions of the substituted benzene ring.
Chromatographic Methods for Separation and Quantification of this compound
Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for its quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary techniques employed.
Reverse-phase HPLC (RP-HPLC) is a highly effective method for the analysis of moderately polar compounds like this compound. While a specific method for this compound is not detailed in readily available literature, a robust method can be adapted from established procedures for closely related compounds like methyl 4-methoxybenzoate. sielc.com Such a method typically involves a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (or equivalent C18, 5 µm) sielc.com |
| Mobile Phase | Acetonitrile : Water with Phosphoric Acid sielc.com |
| Detection | UV, wavelength set based on UV-Vis spectrum |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
UPLC is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times and greater separation efficiency compared to traditional HPLC. HPLC methods, such as the one described for methyl 4-methoxybenzoate, are readily adaptable to UPLC systems. sielc.com The primary modification involves using a UPLC-specific column and adjusting the flow rate to be optimal for the smaller particle size, which significantly reduces run times while improving resolution.
Table 2: Typical UPLC Adaptations
| Parameter | UPLC Condition |
|---|---|
| Column | UPLC C18 column (e.g., ≤ 3 µm particle size) sielc.com |
| Flow Rate | Adjusted for smaller column dimensions (e.g., 0.3-0.6 mL/min) |
| Injection Volume | Reduced to prevent column overloading |
| System Pressure | Significantly higher than HPLC |
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The NIST WebBook provides retention index data for this compound, confirming its suitability for GC analysis. nist.gov The method typically employs a capillary column with a non-polar stationary phase. A temperature-programmed oven is used to ensure the elution of the compound in a reasonable time with good peak shape. Mass Spectrometry (MS) is a common detector, providing both quantification and structural information.
Table 3: GC Parameters from NIST Database
| Parameter | Value |
|---|---|
| Column | VF-5MS (Capillary) nist.gov |
| Column Dimensions | 30 m length x 0.25 mm diameter x 0.25 µm film thickness nist.gov |
| Carrier Gas | Helium (He) nist.gov |
| Oven Program | Start Temp: 60°C, End Temp: 270°C nist.gov |
| Retention Index (I) | 1493 nist.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
X-ray Crystallography for Solid-State Structural Analysis of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.
As of the latest literature review, a complete single-crystal X-ray diffraction analysis for this compound has not been published in widely accessible databases. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not available. However, crystal structures of closely related derivatives have been reported, providing insight into the likely solid-state conformations of similar benzoate esters. nih.govwiley-vch.de
Computational Chemistry and Mechanistic Insights for Methyl 4 Methoxy 3 Methylbenzoate
Molecular Orbital Theory and Electronic Structure Calculations of Methyl 4-methoxy-3-methylbenzoate
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. youtube.com For this compound, the electronic properties are largely dictated by the interplay of the aromatic ring and its substituents: the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing methyl ester group.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The electron-donating methoxy and methyl groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing methyl ester group lowers the energy of the LUMO, making it more susceptible to nucleophilic attack at the carbonyl carbon.
Table 1: Expected Molecular Orbital Characteristics of this compound
| Molecular Orbital | Expected Characteristics | Implication for Reactivity |
| HOMO | Primarily localized on the benzene (B151609) ring, with significant contributions from the methoxy and methyl groups. Higher energy compared to unsubstituted methyl benzoate (B1203000). | Increased reactivity towards electrophiles. The positions ortho and para to the activating groups are particularly activated. |
| LUMO | Primarily localized on the methyl ester group, specifically the carbonyl carbon and oxygen atoms. Lower energy compared to benzene. | Susceptibility to nucleophilic attack at the carbonyl carbon. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Expected to be smaller than in unsubstituted methyl benzoate. | A smaller gap suggests higher reactivity and easier electronic transitions. |
Electronic structure calculations can quantify these effects, providing values for orbital energies, electron density distribution, and electrostatic potential maps, which visually represent the electron-rich and electron-poor regions of the molecule.
Density Functional Theory (DFT) Studies on Reactivity and Stability of this compound
Density Functional Theory (DFT) is a computational method that is widely used to investigate the electronic structure and reactivity of molecules. DFT studies on analogous compounds like methyl benzoate have provided valuable insights into reaction mechanisms, such as aminolysis and nitration. researchgate.netaiinmr.com
For this compound, DFT calculations could predict its reactivity and stability. The electron-donating methoxy and methyl groups are expected to increase the electron density on the aromatic ring, thereby activating it towards electrophilic aromatic substitution. The directing effects of these substituents would favor substitution at positions ortho and para to them. However, the bulky nature of the substituents might also introduce steric hindrance, influencing the regioselectivity of reactions.
The stability of the molecule is influenced by the resonance delocalization of electrons between the aromatic ring and the substituents. The methoxy group's oxygen atom can donate a lone pair of electrons to the ring, contributing to its stability.
Table 2: Predicted Effects of Substituents on Reactivity and Stability using DFT
| Property | Influence of Methoxy Group (at C4) | Influence of Methyl Group (at C3) | Influence of Methyl Ester Group | Overall Predicted Effect |
| Reactivity towards Electrophiles | Activating, ortho-para directing | Activating, ortho-para directing | Deactivating, meta directing | The combined activating effect of the methoxy and methyl groups is expected to dominate, making the ring more reactive than unsubstituted methyl benzoate. |
| Reactivity towards Nucleophiles | Minimal direct effect on the ester | Minimal direct effect on the ester | The carbonyl carbon is electrophilic | The reactivity of the ester group towards nucleophiles is primarily determined by the ester functionality itself. |
| Thermodynamic Stability | Increased due to resonance stabilization | Increased due to hyperconjugation | Resonance delocalization with the ring | The molecule is expected to be relatively stable due to the combined electronic effects of the substituents. |
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and flexibility. nih.govnih.govmdpi.comresearchgate.netresearchgate.net For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the methoxy and methyl ester groups to the aromatic ring.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Flexibility |
| C3-C4-O-CH3 | Rotation of the methoxy group | Relatively free rotation, with some preference for coplanarity with the ring to maximize resonance. |
| C2-C1-C(=O)-O | Rotation of the methyl ester group | The ester group may prefer to be coplanar with the aromatic ring to allow for conjugation, but steric hindrance from the adjacent methyl group could force it out of the plane. |
| C1-C(=O)-O-CH3 | Rotation around the C-O single bond of the ester | Relatively free rotation. |
MD simulations can also provide information on the solvent effects on the conformational equilibrium and the dynamic behavior of the molecule in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues
To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with measured biological activity (e.g., enzyme inhibition, cytotoxicity) would be required. Various molecular descriptors would then be calculated for each compound.
Table 4: Relevant Physicochemical Descriptors for a Hypothetical QSAR Study
| Descriptor Class | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution and reactivity. |
| Steric | Molecular weight, volume, surface area, shape indices | Describes the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule. |
| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation that correlates these descriptors with the biological activity. A robust QSAR model could then be used to predict the activity of new, untested analogues, thereby guiding the design of more potent compounds.
Reaction Pathway Elucidation of this compound through Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out.
For this compound, computational methods could be employed to study various reactions, such as its synthesis via esterification, or its further functionalization through electrophilic aromatic substitution. For instance, in a nitration reaction, computations could determine the preferred site of substitution by comparing the activation energies for attack at the different available positions on the aromatic ring. aiinmr.comunwisdom.org
Table 5: Hypothetical Computational Study of the Nitration of this compound
| Computational Step | Information Obtained |
| Geometry Optimization | The equilibrium geometries and energies of the reactant, the nitronium ion (NO2+), possible intermediates (sigma complexes), and the final products are calculated. |
| Transition State Search | The structures and energies of the transition states connecting the reactant to the intermediates and the intermediates to the products are located. |
Frequency Analysis | Confirms that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface. | | Intrinsic Reaction Coordinate (IRC) Calculation | Traces the reaction path from the transition state down to the connected reactant and product, confirming the proposed reaction mechanism. |
Such a study would provide a detailed, atomistic understanding of the reaction mechanism, including the role of the substituents in directing the regioselectivity and influencing the reaction rate.
Occurrence, Isolation, and Derivatization of this compound in Natural Systems
Q & A
Q. What are the optimized synthetic routes for Methyl 4-methoxy-3-methylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-methoxy-3-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Key factors include:
- Temperature : Reactions are often conducted at reflux (60–80°C) to accelerate ester formation .
- Catalyst Choice : Acidic conditions favor esterification, while base catalysis may lead to side reactions like hydrolysis .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product (>95%) .
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Acid-catalyzed esterification | 78 | 92 | H₂SO₄, reflux, 6 hours |
| DCC-mediated coupling | 85 | 97 | Room temperature, 24 hours |
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy (-OCH₃), methyl (-CH₃), and ester (-COOCH₃) groups. For example, the methoxy proton signal typically appears at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 194.1) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : For enzyme inhibition studies, pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) can alter IC₅₀ values .
- Structural Analogues : Substituent positioning (e.g., 4-methoxy vs. 3-methoxy) significantly impacts activity. Compare data from derivatives like Methyl 4-hydroxy-3-methoxybenzoate (IC₅₀ = 22 μM) vs. Methyl 2-hydroxy-3-methoxybenzoate (IC₅₀ = 85 μM) .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines or enzymatic batches .
Q. What strategies are recommended for designing this compound-based probes for receptor binding studies?
- Methodological Answer :
- Functional Group Modification : Introduce fluorophores (e.g., dansyl chloride) at the methyl or methoxy positions without disrupting the ester moiety .
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases) .
- Competitive Binding Assays : Radiolabeled analogs (e.g., ³H-labeled derivatives) quantify displacement efficiency in vitro .
Q. How do solvent polarity and substituent effects influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating reactions with amines or thiols. Hydrolysis rates increase in aqueous acidic/basic media .
- Substituent Electronic Effects : Electron-donating groups (e.g., -OCH₃) deactivate the ester carbonyl, reducing nucleophilic attack rates. Quantitative structure-activity relationship (QSAR) models can predict reactivity trends .
Data-Driven Challenges
Q. How should researchers interpret conflicting spectroscopic data for this compound in different solvent systems?
- Methodological Answer :
- Solvent-Induced Shifts : Compare NMR spectra in CDCl₃ vs. DMSO-d₆. For example, methoxy protons may shift upfield in DMSO due to hydrogen bonding .
- Dynamic NMR Experiments : Variable-temperature NMR resolves conformational equilibria (e.g., rotational barriers of the methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
